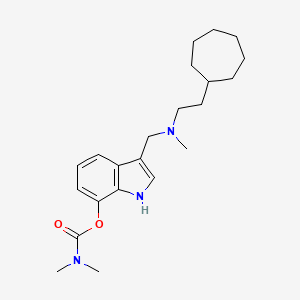
D-Ribose-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-d5 is a deuterium-labeled form of D-Ribose, a naturally occurring pentose sugar. This compound is widely used in scientific research due to its unique properties, particularly in metabolic studies and as a tracer in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Ribose-d5 is synthesized through the deuteration of D-Ribose. The process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of D-Ribose, which is then subjected to deuteration .
Chemical Reactions Analysis
Types of Reactions
D-Ribose-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various catalysts and solvents are used depending on the desired substitution
Major Products
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various substituted ribose derivatives
Scientific Research Applications
D-Ribose-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the role of ribose in cellular processes and energy metabolism.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.
Industry: Used in the production of nucleotides and other biochemical compounds .
Mechanism of Action
D-Ribose-d5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP). It is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
D-Ribose: The non-deuterated form of D-Ribose.
Deoxyribose: A structural analog of D-Ribose, found in DNA.
Arabinose: An epimer of ribose at the 2’ carbon.
Uniqueness
D-Ribose-d5 is unique due to its deuterium labeling, which makes it an excellent tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of biochemical processes without altering the compound’s natural behavior .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D |
InChI Key |
PYMYPHUHKUWMLA-GMNJSXRBSA-N |
Isomeric SMILES |
[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)





![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

